![molecular formula C13H8Cl2F2N4O B2481494 6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 477871-78-6](/img/structure/B2481494.png)

6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

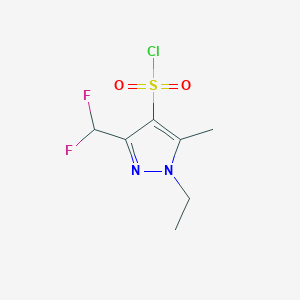

The synthesis of related pyridazine analogs involves multi-step reactions, including the formation of intermediate compounds through specific reactions such as treating acetic acid derivatives with hydrazinylpyridazine in dry conditions, followed by cyclization processes to achieve the desired heterocyclic structures. For example, a synthesis route involves creating a compound through treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by cyclization to achieve a pyridazine derivative (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often elucidated using techniques like X-ray diffraction (XRD), which provides detailed insights into the crystal system, space group, and intermolecular interactions within the compound. For instance, a synthesized pyridazine analog was confirmed to crystallize in the monoclinic crystal system with space group P21/c, with the structure analysis revealing intermolecular hydrogen bond interactions and the presence of C-Cl...cg interactions, contributing to the understanding of the compound's stability and reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its derivatives often include nucleophilic substitution reactions that lead to the formation of various functionalized products. These reactions and the subsequent products can be characterized by spectroscopic methods and X-ray diffraction, offering insights into the reactivity and chemical properties of the compound. The lipophilicities of these compounds can also be measured, providing valuable information for further chemical and biological application studies (Katrusiak & Katrusiak, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior, solubility, and stability, can be influenced by their molecular structure. The detailed analysis of intermolecular interactions and packing in the crystal lattice, as obtained through Hirshfeld surface analysis and energy frameworks, plays a crucial role in understanding the compound's physical properties, including melting points, solubility, and morphological characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are critical for the application of these compounds in medicinal chemistry and other fields. Density functional theory (DFT) calculations, along with experimental studies, can reveal the electronic structure, HOMO-LUMO energy gap, and global reactivity descriptors, providing a comprehensive understanding of the compound's chemical behavior (Sallam et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques and Structural Elucidation : Compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized using techniques involving dichloromethane, lutidine, and other chemical reagents. These compounds were characterized by spectroscopic methods and confirmed through X-ray diffraction (XRD) technique. Such studies offer insights into the molecular structure and bonding characteristics of these compounds (Sallam et al., 2021).

Density Functional Theory (DFT) Calculations : DFT calculations are used to explore the harmony between theoretical and experimental values, including analyses of HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).

Biological and Pharmacological Research

Potential in Diabetes Treatment : Some derivatives, like triazolo-pyridazine-6-yl-substituted piperazines, have been evaluated for their potential as anti-diabetic drugs. They have shown promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).

Antiviral and Antiproliferative Activities : Some studies report the synthesis of triazolo[4,3-b]pyridazine derivatives with significant antiviral activities against hepatitis A virus and antiproliferative properties against various cancer cell lines (Shamroukh & Ali, 2008); (Ilić et al., 2011).

Applications in Material Science

- Use in Agriculture and Material Science : These compounds have also found application in agriculture as insecticides, herbicides, and plant growth regulators. Additionally, their unique structural properties make them interesting for material science research (Sallam et al., 2022).

Eigenschaften

IUPAC Name |

3-[chloro(difluoro)methyl]-6-[(2-chlorophenyl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2N4O/c14-9-4-2-1-3-8(9)7-22-11-6-5-10-18-19-12(13(15,16)17)21(10)20-11/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUUFBRSDVPWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NN3C(=NN=C3C(F)(F)Cl)C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)